![molecular formula C10H15NS2 B13286897 N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine](/img/structure/B13286897.png)
N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine
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Overview
Description
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine is a compound that features a thiophene ring and a thiolan-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime, which is finally reduced to obtain 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiolan-3-amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of various amine derivatives.
Scientific Research Applications
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: This compound is structurally similar and is used in the synthesis of various derivatives.
2-Thiopheneacetaldehyde: Another related compound used as an intermediate in organic synthesis.
Uniqueness
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine is unique due to the presence of both a thiophene ring and a thiolan-3-amine group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N1S1, indicating a complex structure with functional groups that may influence its biological properties. The compound features:
- Thiophene Ring : Known for its role in various biological activities.
- Thiolane Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Amine Group : Impacts solubility and may enhance binding to biological receptors.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various biological targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity, impacting metabolic pathways.
- Receptors : Possible interactions with neurotransmitter or hormone receptors influencing signaling pathways related to cell growth and apoptosis.
Biological Activity
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies suggest that this compound exhibits antimicrobial properties against various pathogens. The thiophene structure is often associated with antibacterial effects, making it a candidate for further exploration in treating infections. For instance, preliminary in vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
Anticancer Properties
Preliminary research indicates that this compound may possess anticancer activity. Its ability to modulate cell signaling pathways could contribute to inhibiting tumor growth or inducing apoptosis in cancer cells. In particular, studies have demonstrated that the compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, there is interest in exploring its effects on neurodegenerative diseases. The interaction with specific receptors may provide insights into its potential as a therapeutic agent in neurology. Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage.
Case Studies and Research Findings
A summary of relevant studies on this compound is presented below:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values of 15 µg/mL. |
Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells; IC50 value of 25 µM after 48 hours of treatment. |
Study 3 | Neuroprotective Effects | Showed reduction in oxidative stress markers in SH-SY5Y neuronal cells; increased cell viability by 30% at 10 µM concentration. |
Properties
Molecular Formula |
C10H15NS2 |
---|---|
Molecular Weight |
213.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)thiolan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-2-10(13-6-1)3-5-11-9-4-7-12-8-9/h1-2,6,9,11H,3-5,7-8H2 |
InChI Key |
JYLSAHIYIPZDGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NCCC2=CC=CS2 |
Origin of Product |
United States |
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